Enantiomeric Excess in Biocatalytic Synthesis: (R)-Amine Outperforms (S)-Amine by 26–55 Percentage Points
In a one-pot stereo-divergent enzymatic cascade converting racemic 4-phenyl-2-butanol into chiral 4-phenylbutan-2-amine, the (R)-enantiomer was produced with >99% enantiomeric excess (ee) at both 10 mM and 50 mM substrate concentrations, whereas the (S)-enantiomer reached only 44% ee at 10 mM and 73% ee at 50 mM under equivalent reaction conditions [1]. This represents an ee advantage of at least 26 percentage points and up to 55 percentage points favoring the (R)-enantiomer. The molar conversion for (R)-amine was 61% at 10 mM and 35% at 50 mM, while the (S)-amine achieved 66% at 10 mM and 67% at 50 mM [1]. The ee differential is the critical quality parameter for pharmaceutical intermediate procurement, where >99% ee is a standard specification for chiral amine building blocks used in API synthesis.
| Evidence Dimension | Enantiomeric excess (ee) in stereo-divergent enzymatic cascade from racemic alcohol |
|---|---|
| Target Compound Data | (R)-4-phenylbutan-2-amine: >99% ee at both 10 mM (61% conv.) and 50 mM (35% conv.) substrate concentration |
| Comparator Or Baseline | (S)-4-phenylbutan-2-amine: 44% ee at 10 mM (66% conv.) and 73% ee at 50 mM (67% conv.) |
| Quantified Difference | ee advantage for (R): +55 percentage points at 10 mM scale; +26 percentage points at 50 mM scale |
| Conditions | Cell-free enzymatic cascade using HLADH-LbADH-LpNOX-TPNOX with TsRTA (for R) or HEWT (for S) transaminase; ee determined by GC-FID; molar conversion by HPLC |
Why This Matters
The (R)-enantiomer can be procured with >99% enantiopurity via established biocatalytic routes, whereas the (S)-enantiomer cannot currently meet the same specification—directly impacting the enantiopurity of downstream APIs such as dilevalol.
- [1] Nagy-Győr L, Abaházi E, Bódai V, et al. Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemBioChem. 2022;23(8):e202200108. Table 5. doi:10.1002/cbic.202200108. View Source
